a-Ca(BH4)2 to ß-Ca(BH4)2 phase transition temperature
a-Ca(BH4)2 to ß-Ca(BH4)2 phase transition temperature
An In-depth Technical Guide to the α-Ca(BH₄)₂ to β-Ca(BH₄)₂ Phase Transition
This technical guide provides a comprehensive overview of the phase transition between the alpha (α) and beta (β) polymorphs of calcium borohydride (B1222165) (Ca(BH₄)₂). The document is intended for researchers, scientists, and professionals in materials science and drug development, with a focus on the thermal properties and characterization of this complex hydride.
Calcium borohydride is a promising material for hydrogen storage due to its high gravimetric hydrogen density of 11.5 wt% (theoretical).[1] Understanding the behavior of its different crystalline forms, or polymorphs, and the transitions between them is critical for its practical application. The two most common phases are the low-temperature α-phase and the high-temperature β-phase.[1][2] The transition between these phases is a key thermal event that influences the material's stability and hydrogen release characteristics.
Data on α-Ca(BH₄)₂ to β-Ca(BH₄)₂ Phase Transition
The transition temperature from the α-phase to the β-phase of Ca(BH₄)₂ has been reported across a range of values, which is often dependent on the experimental method, sample preparation, and heating conditions. Several studies also identify an intermediate α' phase.
| Reported Transition Temperature | Experimental Method | Notes | Source |
| ~170 °C (443 K) | Differential Scanning Calorimetry (DSC) | Upon heating, an endothermic peak is observed corresponding to the α to β transition. | [3][4] |
| ~167 °C (440 K) | Not Specified | Stated as the temperature at which the β-phase becomes dominant. | [1][2] |
| ~160 °C (433 K) | Synchrotron Powder X-ray Diffraction (SR-PXD) | The α-phase transforms to the β-phase at approximately this temperature. At 433 K, a sample contained 94.2% β-phase. | [5] |
| 320–330 °C (593-603 K) | Anelastic Spectroscopy | This represents the α'→β transformation, following an initial α→α' transition at 180-220 °C. The transformations were noted to be irreversible upon cooling. | [1][2] |
| ~222 °C (495 K) | In-situ Synchrotron Powder Diffraction | A second-order α → α' transition is reported. Further heating leads to the formation of the β-phase. | [1][4] |
Experimental Protocols
The determination of the phase transition temperature of Ca(BH₄)₂ involves several advanced analytical techniques. The most common methods cited in the literature are Differential Scanning Calorimetry (DSC) and in-situ X-ray Diffraction (XRD), particularly using a synchrotron source.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.
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Principle: When the Ca(BH₄)₂ sample undergoes a phase transition, it either absorbs (endothermic) or releases (exothermic) heat. This results in a peak in the DSC thermogram. The transition from α-Ca(BH₄)₂ to β-Ca(BH₄)₂ is observed as an endothermic peak.[4]
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Methodology:
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A small, hermetically sealed sample of Ca(BH₄)₂ is placed in the DSC instrument alongside an empty reference pan.
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The sample and reference are heated at a constant rate (e.g., 5 K/min) under a controlled atmosphere, such as helium gas flow or a static hydrogen pressure.[5][6]
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The DSC instrument records the heat flow to the sample relative to the reference as a function of temperature.
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The onset or peak temperature of the endothermic event in the resulting DSC trace is identified as the phase transition temperature.[3]
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In-situ Synchrotron Radiation Powder X-ray Diffraction (SR-PXD)
In-situ SR-PXD is a powerful technique that allows for the real-time monitoring of crystal structure changes as a function of temperature or pressure.[1]
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Principle: X-rays are diffracted by the crystalline lattice of the material, producing a unique diffraction pattern for each polymorph. By collecting diffraction patterns while heating the sample, the disappearance of peaks corresponding to the α-phase and the appearance of peaks for the β-phase can be observed directly.
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Methodology:
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A powdered sample of Ca(BH₄)₂ is loaded into a capillary or a specialized cell that allows for precise temperature and atmosphere control.[1]
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The sample is placed in the path of a high-intensity synchrotron X-ray beam.
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The sample is heated at a controlled rate (e.g., 60-120 K/h).[7]
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Diffraction patterns are collected continuously or at set temperature intervals throughout the heating process.[7]
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The resulting series of diffraction patterns is analyzed to identify the temperatures at which the characteristic peaks of the α-phase diminish and those of the β-phase emerge and grow, thus determining the transition temperature range.[5] Rietveld refinement can be used to quantify the weight fraction of each phase at different temperatures.[5]
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Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the phase transition temperature of Ca(BH₄)₂ using the primary experimental techniques described.
